molecular formula C11H12N2OS2 B5457166 3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5457166
M. Wt: 252.4 g/mol
InChI Key: GCMXYXJRMYGOHR-UHFFFAOYSA-N
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Description

3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, also known as AMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMT is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system with an allyl group and a methylthio substituent.

Scientific Research Applications

Antimalarial Activity

The compound has shown promise as an antimalarial agent. In a study, a series of derivatives were prepared and evaluated against Plasmodium falciparum, the parasite responsible for malaria. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum with IC50 values of 0.75 and 0.74 μM, respectively .

Drug Development

Given its antimalarial potential, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold could serve as a model for developing novel antimalarial drugs. Further research and optimization are needed, but this compound class holds promise for effective chemotherapy against malaria .

In Vitro Cytotoxicity

The synthesized compounds (F3–F6 and F16) were also evaluated for in vitro cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. Encouragingly, these compounds demonstrated non-cytotoxicity with significant selectivity indices, suggesting potential for further investigation in cancer research .

Drug-Like Properties

In silico ADME (absorption, distribution, metabolism, and excretion) profiling and physiochemical properties predicted drug-like characteristics for this compound class. Its low toxic effect enhances its suitability for drug development .

D-Amino Acid Oxidase Inhibition

Although not directly studied for this compound, its structure suggests potential as an inhibitor of D-amino acid oxidase (DAAO). DAAO inhibitors have implications in neurobiology and psychiatric disorders .

Synthetic Methodology

The synthesis of this compound involves the Petasis reaction, which could be relevant for synthetic chemists exploring new methodologies or designing related molecules .

properties

IUPAC Name

6-methyl-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6-7(2)16-9(8)12-11(13)15-3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXYXJRMYGOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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